molecular formula C19H16Cl2N4O4S2 B3020038 N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 896021-95-7

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B3020038
CAS RN: 896021-95-7
M. Wt: 499.38
InChI Key: CRADJULSFWBHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide" is a complex molecule that appears to be related to a class of compounds designed for selective toxicity towards hypoxic cells, often found in tumor environments. These compounds typically undergo bioreductive processes that are oxygen-inhibited, leading to the formation of cytotoxic species preferentially in hypoxic conditions .

Synthesis Analysis

The synthesis of related compounds often involves the displacement of halogen groups with various amines or the cyclization of thioacylhydrazones. For example, the synthesis of regioisomers of a hypoxia-selective cytotoxin was achieved by displacement reactions followed by dimesylation and mesylate displacement with LiCl . Similarly, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was carried out starting with a thioacylhydrazone via cyclization . These methods suggest that the synthesis of the compound may also involve such strategies, particularly given the presence of a thiadiazol moiety and dichlorophenylamino group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H, and 13C NMR. For instance, a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives were characterized, and significant stretching vibrations were identified in their IR spectra . The presence of a thiadiazol group in the compound of interest suggests that it may exhibit similar spectroscopic features, with characteristic vibrations corresponding to its functional groups.

Chemical Reactions Analysis

The reductive chemistry of related compounds has been extensively studied. For example, the reduction of nitro groups to amines or hydroxylamines in the presence of reducing agents such as sodium formate has been observed, with the reduction potential playing a significant role in the cytotoxicity and selectivity of these compounds . The compound likely undergoes similar reductive transformations, which may be critical to its mechanism of action as a hypoxia-selective cytotoxin.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and the presence of specific functional groups. The reduction potentials, stability under various conditions, and cytotoxicity are key properties that have been studied. For instance, the cytotoxicity of the 2- and 4-amino derivatives of a related compound was found to be significantly higher than the parent drug . The compound , with its specific arrangement of functional groups, would be expected to have unique properties that could be elucidated through similar studies.

properties

IUPAC Name

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O4S2/c1-28-11-4-5-12(15(8-11)29-2)17(27)23-18-24-25-19(31-18)30-9-16(26)22-10-3-6-13(20)14(21)7-10/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADJULSFWBHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.